6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Description
6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family
Properties
IUPAC Name |
6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-7-10-21(6-2)12-17-13(3)20-18-9-8-15(14(4)22)11-16(18)19(17)23/h8-9,11H,5-7,10,12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKGDNLPMPMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline with butyl ethyl amine in the presence of an acetylating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the acetyl and amino substituents.
2-methylquinoline: A close analog with a methyl group at the 2-position.
4-hydroxyquinoline: Another derivative with a hydroxyl group at the 4-position.
Uniqueness
6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the acetyl and amino groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
